molecular formula C8H7NOS B1300017 2-Methyl-1,3-benzothiazol-6-ol CAS No. 68867-18-5

2-Methyl-1,3-benzothiazol-6-ol

Número de catálogo: B1300017
Número CAS: 68867-18-5
Peso molecular: 165.21 g/mol
Clave InChI: ROFBPPIQUBJMRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-1,3-benzothiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a hydroxyl group at the 6th position and a methyl group at the 2nd position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-benzothiazol-6-ol can be achieved through various methods. One common approach involves the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions. Another method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques. These methods are favored for their efficiency and high yields .

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1,3-benzothiazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazoles .

Aplicaciones Científicas De Investigación

Biological Applications

2.1 Antimicrobial Activity

Research has demonstrated that 2-Methyl-1,3-benzothiazol-6-ol exhibits significant antimicrobial properties. It inhibits bacterial growth by targeting enzymes involved in cell wall synthesis, making it a potential candidate for developing new antibiotics .

2.2 Anticancer Properties

Studies have indicated that this compound shows promise as an anticancer agent. It has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth in various animal models. The underlying mechanisms include the modulation of cell signaling pathways and the induction of oxidative stress in cancer cells .

2.3 Neuroprotective Effects

The neuroprotective potential of this compound has been investigated, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neuronal cells from oxidative damage and improve cognitive functions in animal models .

Industrial Applications

3.1 Dyes and Pigments

In industrial settings, this compound is utilized in the production of dyes and pigments due to its ability to form stable complexes with metal ions. This property is exploited in various applications, including textile dyeing and plastic coloration .

3.2 Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows for modifications that lead to novel derivatives with enhanced properties .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial strains with minimal cytotoxicity at therapeutic doses.
Study BSynthesis MethodsDeveloped efficient synthetic routes leading to high yields of the compound for further biological testing.
Study CNeuroprotective EffectsShowed protective effects against oxidative stress-induced neuronal damage in vitro and in vivo models.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1,3-benzothiazol-6-ol involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparación Con Compuestos Similares

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-Methyl-1,3-benzothiazol-6-amine
  • 1,3-Benzothiazol-2-ylhydrazine

Uniqueness

2-Methyl-1,3-benzothiazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group at the 6th position and methyl group at the 2nd position differentiate it from other benzothiazole derivatives, influencing its reactivity and biological activity .

Actividad Biológica

2-Methyl-1,3-benzothiazol-6-ol (MBTO) is a heterocyclic compound with significant biological activity, particularly noted for its antimicrobial, antiviral, and potential anticancer properties. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₇NOS
  • Molecular Weight : Approximately 165.21 g/mol
  • Structure : Contains a benzothiazole core with a methyl group at the second position and a hydroxyl group at the sixth position.

Target Interactions

MBTO interacts with various biological targets, including:

  • Enzymes : It has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
  • Receptors : The compound modulates G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.

Biochemical Pathways

The compound affects multiple biochemical pathways, including:

  • Antimicrobial Activity : Inhibits bacterial growth by targeting enzymes involved in cell wall biosynthesis and DNA replication .
  • Antiviral Activity : Demonstrates efficacy against various viruses by inhibiting their replication processes.

Antimicrobial Properties

Recent studies have highlighted the antibacterial potential of MBTO against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Enterococcus faecalis8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that MBTO is particularly potent against S. aureus and E. faecalis, making it a candidate for further development as an antibacterial agent .

Antiviral Activity

MBTO has shown promise as an antiviral agent, inhibiting the replication of various viruses. Its antiviral mechanism is believed to involve interference with viral entry or replication processes within host cells.

Anticancer Potential

Preliminary studies suggest that MBTO may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, although further research is required to elucidate its full potential in oncology.

Case Studies and Research Findings

  • Antibacterial Efficacy Study :
    A study conducted on synthesized benzothiazole derivatives reported that MBTO exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 8 μg/mL. The compound also inhibited biofilm formation, which is crucial for bacterial virulence .
  • Antiviral Mechanism Investigation :
    Research indicated that MBTO effectively inhibited the replication of certain viruses in vitro. The compound's ability to disrupt viral life cycles positions it as a potential therapeutic candidate for viral infections.
  • Cytotoxicity Assessment :
    In cytotoxicity tests on human embryonic kidney cells (HEK293), MBTO demonstrated selective toxicity towards bacterial cells while maintaining lower toxicity levels in human cells, indicating its potential for therapeutic applications without significant side effects .

Pharmacokinetics

The pharmacokinetic profile of MBTO suggests favorable bioavailability due to its molecular weight and predicted pKa values. This indicates that the compound can be effectively absorbed and utilized within biological systems.

Q & A

Q. Basic: What are the most reliable synthetic routes for 2-methyl-1,3-benzothiazol-6-ol, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via cyclization of substituted anilines with thiocyanate derivatives under acidic conditions. A robust method involves:

  • Step 1: Reacting 4-methyl-6-hydroxyaniline with sodium thiocyanate in glacial acetic acid with bromine as an oxidizing agent.
  • Step 2: Refluxing for 16 hours to ensure complete cyclization.
  • Step 3: Purification via recrystallization from ethanol or aqueous NaOH to achieve >95% purity .
    Key Parameters:
  • Temperature: 80–100°C (reflux in acetic acid).
  • Oxidizing Agent: Bromine or H₂O₂ for controlled thiocyanation.
  • Yield Optimization: Use stoichiometric excess of thiocyanate (1.2–1.5 eq.) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Basic: How can the crystal structure of this compound be determined, and what software is recommended?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Use slow evaporation in ethanol/water (7:3) to grow high-quality crystals.
  • Data Collection: Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional parameters. Example refinement statistics:
    • R1R_1: <5% for I>2σ(I)I > 2\sigma(I).
    • CCDC Deposition: Validate with the Cambridge Structural Database .

Q. Basic: What purification techniques are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Partition between dichloromethane and 5% NaOH to remove acidic byproducts.
  • Column Chromatography: Use silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) for optimal separation (Rf0.3R_f \approx 0.3).
  • Recrystallization: Ethanol/water (8:2) yields needle-shaped crystals with >97% purity (verified via HPLC, C18 column, acetonitrile/water 60:40) .

Q. Advanced: How can structure-activity relationships (SAR) be explored for this compound in antiviral studies?

Methodological Answer:

  • Derivatization: Introduce substituents at the 2-methyl or 6-hydroxy positions (e.g., fluorination, alkylation) to modulate bioactivity.
  • Biological Assays: Test inhibition of SARS-CoV-2 nucleocapsid protein (N-protein) via fluorescence polarization assays (IC₅₀ determination).
  • Crystallographic Insights: Co-crystallize derivatives with target proteins (e.g., PDB ID: 9F2I) to identify binding interactions using PyMOL .

Q. Advanced: What mechanistic insights exist for the photochemical alkylation of this compound?

Methodological Answer:

  • Radical Pathway: Under UV light (365 nm), the compound undergoes HAT (hydrogen atom transfer) with alkanes or ethers.
  • Key Reagents: Use tert-butyl hydroperoxide (TBHP) as an initiator in acetonitrile.
  • Kinetic Analysis: Monitor via NMR to detect intermediate radicals (e.g., methylbenzothiazolyl radicals) .

Q. Advanced: How can isotopic labeling (e.g., ¹⁸F) be applied to this compound for imaging studies?

Methodological Answer:

  • Radiosynthesis: React the 6-hydroxy group with [¹⁸F]fluoroethyl tosylate in DMSO at 110°C for 15 minutes.
  • Purification: Use semi-preparative HPLC (C18 column, ethanol/water 55:45) to isolate the labeled compound (e.g., Flutemetamol F-18).
  • Validation: Confirm radiochemical purity (>99%) via radio-TLC .

Q. Advanced: What computational methods are suitable for docking studies of benzothiazole derivatives?

Methodological Answer:

  • Software: Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Parameters:
    • Grid Box: Center on the N-protein’s RNA-binding pocket (coordinates from PDB 9F2I).
    • Scoring Function: AMBER force field for binding energy calculations.
  • Validation: Compare docking poses with experimental crystallographic data .

Q. Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Methodological Answer:

  • Solvent Effects: Record spectra in DMSO-d₆ to minimize aggregation.
  • 2D NMR: Use HSQC and HMBC to assign ambiguous peaks (e.g., distinguish C-4 and C-7 carbons).
  • Dynamic Effects: Variable-temperature NMR (25–60°C) to identify rotamers or tautomers .

Q. Advanced: What strategies mitigate cytotoxicity in benzothiazole-based bioactive compounds?

Methodological Answer:

  • Prodrug Design: Mask the 6-hydroxy group as a phosphate ester for selective activation in target tissues.
  • SAR Studies: Replace the methyl group with polar substituents (e.g., -CH₂OH) to reduce membrane permeability.
  • In Vitro Testing: Use MTT assays on HEK-293 cells to quantify IC₅₀ shifts .

Q. Advanced: How can regioselective functionalization of the benzothiazole core be achieved?

Methodological Answer:

  • Electrophilic Substitution: Use HNO₃/H₂SO₄ at 0°C to nitrate the 5-position selectively.
  • Metal Catalysis: Employ Pd(OAc)₂ for Suzuki coupling at the 4-position (e.g., with aryl boronic acids).
  • Protection/Deprotection: Temporarily protect the 6-hydroxy group with TBSCl for orthogonal derivatization .

Propiedades

IUPAC Name

2-methyl-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c1-5-9-7-3-2-6(10)4-8(7)11-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBPPIQUBJMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353931
Record name 2-Methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68867-18-5
Record name 2-Methyl-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-HYDROXY-2-METHYLBENZOTHIAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Compound 50 was prepared from the commercially available 6-methoxy-2-methyl-benzothiazole as described in partC-4 of Example 1. Synthesis of 2-methyl-6-(oxiran-2-ylmethoxy)benzothiazole (51):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a cooled (−78° C.) solution of 6-methoxy-2-methylbenzo[d]thiazole (0.861 g, 4.80 mmol) in dichloromethane (10 mL) was added BBr3 (5 mL of 1.0 M solution in dichloromethane). After slowly warming to room temperature and stirring for 16 hours, the mixture was cooled to 0° C. and slowly quenched with methanol (20 mL). The reaction mixture was warmed to room temperature and concentrated under reduced pressure. The residue was partitioned between saturated NaHCO3 and dichloromethane/isopropyl alcohol (85/15). The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure to provide the crude product (0.351 g, 44%) that was used without further purification.
Quantity
0.861 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
44%

Synthesis routes and methods III

Procedure details

A mixture of 6-methoxy-2-methyl-benzothiazole (19.71 g, 0.11 mol), tetrabutylphosphonium bromide (3.73 g, 0.01 mol), and 48% HBr (120 mL) was stirred at 105° C. for twenty-eight hours before it was cooled to room temperature, neutralized with 10N NaOH (90 mL) and 1N NaOH (45 mL) to pH=4. The resulting precipitate was filtered, washed with water (3×100 mL), dried in vacuo to give the title compound as a pale brown solid (14.81 g): 1H NMR (CDCl3, 200 MHz): δ=7.77 (m, 1H), 7.24 (m, 1H), 6.94 (m, 1H), 5.28 (s, 1H), 2.79 (s, 3H).
Quantity
19.71 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
3.73 g
Type
catalyst
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of 6-methoxy-2-methyl-benzothiazole (2.5 gm, 0.014 mol) in 30% HBr in acetic acid (15 mL) was stirred for 2 days at 70° C. After cooling, the solid was filtered, washed with ether, and dried in vacuo. The solid was taken up in water (20 mL) and neutralized with saturated NaHCO3 solution. The resulting solid was filtered, washed with water, and dried in vacuo at 40° C.; yield 1.2 gm.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Methyl-1,3-benzothiazol-6-ol
2-Methyl-1,3-benzothiazol-6-ol
2-Methyl-1,3-benzothiazol-6-ol
2-Methyl-1,3-benzothiazol-6-ol
2-Methyl-1,3-benzothiazol-6-ol
2-Methyl-1,3-benzothiazol-6-ol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.